Capecitabine Synthetic Intermediate: Patent-Documented Role Unavailable to Unprotected Analogs
5-Fluoro-2',3'-O-isopropylidenecytidine is explicitly claimed as the compound of Formula VI in the capecitabine process patent WO2008131062A2, where the isopropylidene-protected ribose diol enables selective acylation at the 5'-position without competing side reactions at the 2'- or 3'-hydroxyls [1]. Unprotected 5-fluorocytidine (CAS 2341-22-2) cannot be employed in this step because the free 2'- and 3'-hydroxyl groups would undergo uncontrolled polyacylation, resulting in complex product mixtures and low yields [2].
| Evidence Dimension | Synthetic utility — selective 5'-functionalization |
|---|---|
| Target Compound Data | Explicitly designated as capecitabine intermediate in patent WO2008131062A2; enables regioselective acylation at 5'-OH while 2',3'-OH are protected. |
| Comparator Or Baseline | 5-Fluorocytidine (CAS 2341-22-2): free 2'-, 3'-, and 5'-hydroxyl groups; no regioselectivity for 5'-functionalization without additional protection steps. |
| Quantified Difference | Qualitative but definitive: enables vs. prevents direct use in capecitabine synthetic route. |
| Conditions | Patent WO2008131062A2, Process for Preparing Capecitabine |
Why This Matters
For laboratories synthesizing capecitabine or related 5'-modified fluorocytidine prodrugs, this compound is the required intermediate; unprotected 5-fluorocytidine necessitates additional protection/deprotection steps, increasing cost, time, and impurity risk.
- [1] WO2008131062A2 – Process for Preparing Capecitabine. WIPO, 2008. Compound VI: 2',3'-O-isopropylidene-5-fluorocytidine. View Source
- [2] ChemWhat. 5-Fluorocytidine (CAS 2341-22-2). Free nucleoside with unprotected 2',3',5'-hydroxyl groups. View Source
